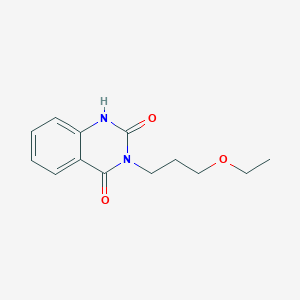

3-(3-Ethoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

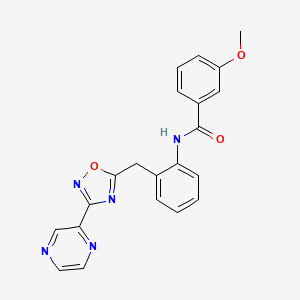

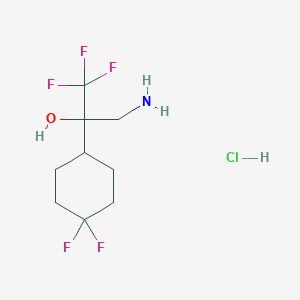

This compound is a derivative of quinazoline, which is a class of organic compounds with a bicyclic structure made of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a nitrogen-containing pyrimidine ring . The “3-(3-Ethoxypropyl)” part suggests that an ethoxypropyl group is attached to the 3rd position of the quinazoline structure.

Molecular Structure Analysis

As a quinazoline derivative, this compound likely has a planar, aromatic, and conjugated structure, which could contribute to its stability and possibly its reactivity . The ethoxypropyl group might add some steric bulk and could potentially influence the compound’s solubility and interaction with other molecules.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . For example, the ethoxypropyl group might influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

1. Cancer Research and Inhibition

3-(3-Ethoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione and its derivatives have been explored in cancer research. Falsini et al. (2017) discovered that derivatives of 3-hydroxyquinazoline-2,4-dione exhibit potent inhibition of tumor-associated human carbonic anhydrases IX and XII, showing significant antiproliferative activity against colon cancer cell lines (Falsini et al., 2017). Additionally, Bolognese et al. (2004) designed antiproliferative compounds based on the quinolinquinone substructure, showing high cytotoxic activity and DNA intercalation capability, suggesting potential as anticancer agents (Bolognese et al., 2004).

2. Antibacterial Agents

Compounds derived from 3-hydroxyquinazoline-2,4-dione have been synthesized and evaluated for antibacterial activity. Tran et al. (2004) reported that these compounds exhibit significant in vitro antibacterial activity against Gram-negative and Gram-positive bacteria, representing a novel addition to the DNA gyrase inhibitor class of antibacterials (Tran et al., 2004).

3. Synthesis and Structural Studies

The compound and its variants have been a focus in synthetic and structural chemistry. For instance, Mrkvička et al. (2011) explored the reaction of 3-Hydroxyquinoline-2,4-diones with isocyanates and subsequent transformations, contributing to the understanding of its chemical behavior and potential applications (Mrkvička et al., 2011).

4. Antiviral Research

Gao et al. (2017) studied a library of compounds containing 3-hydroxyquinazoline-2,4-dione scaffolds for their anti-HIV activity. They discovered that several derivatives showed significant potency against HIV, particularly as inhibitors of HIV integrase (Gao et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The study of quinazoline derivatives is a rich field with potential applications in medicinal chemistry and drug discovery . This specific compound, “3-(3-Ethoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione”, could be an interesting subject for future research given the biological activity of similar compounds .

Eigenschaften

IUPAC Name |

3-(3-ethoxypropyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-9-5-8-15-12(16)10-6-3-4-7-11(10)14-13(15)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFYIVKMYGEFAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(3-methoxyphenyl)-4-methylpyrrolidin-1-yl]acetamide](/img/structure/B2995988.png)

![(E)-2-amino-N-isopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2995989.png)

![2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide](/img/structure/B2995990.png)

![Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride](/img/structure/B2995993.png)

![6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995996.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2995997.png)

![3,11-Diazatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene dihydrochloride](/img/structure/B2995998.png)